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molecular formula C11H10N2O B8392452 Methyl 3-quinolinecarboximidate

Methyl 3-quinolinecarboximidate

Cat. No. B8392452
M. Wt: 186.21 g/mol
InChI Key: XJIALYKTGAKVJU-UHFFFAOYSA-N
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Patent
US05272164

Procedure details

3-cyanoquinoline (1.58 g, 10.2 mmol) was dissolved in methanol (20 ml), and sodium methoxide (0.06 g, 1.1 mmol) was added. The reaction was conducted at room temperature for 22 hours. After the reaction was completed, acetic acid (0.07 g, 1.1 mmol) was added to neutralize the reaction solution, and the solution was concentrated under reduced pressure. Diethyl ether (60 ml) was added to the concentrated residue, and insolubles were removed by filtration. The filtrate was concentrated under reduced pressure to give the crude product of methyl 3-quinolinecarboximidate.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.06 g
Type
reactant
Reaction Step Two
Quantity
0.07 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)#[N:2].C[O-].[Na+].[C:16](O)(=[O:18])C>CO>[N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[C:3]([C:1](=[NH:2])[O:18][CH3:16])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
C(#N)C=1C=NC2=CC=CC=C2C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0.06 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.07 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether (60 ml) was added to the concentrated residue, and insolubles
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C(OC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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